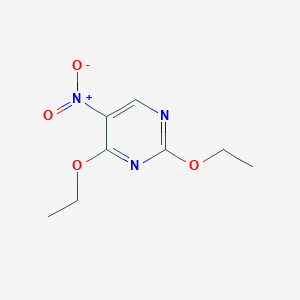
2,4-Diethoxy-5-nitropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethoxy-5-nitropyrimidine is a useful research compound. Its molecular formula is C8H11N3O4 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
2,4-Diethoxy-5-nitropyrimidine has been investigated for its potential as an anticancer agent. Pyrimidine derivatives are known for their ability to inhibit various protein kinases involved in cancer progression. For instance, studies have shown that related pyrimidines can effectively inhibit Aurora kinases (AURK), which play a crucial role in cell cycle regulation. The inhibition of AURK has been linked to reduced tumor growth in various cancer models .
Case Study: Anticancer Activity
- In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against cancer cell lines such as K562 (chronic myelogenous leukemia). The growth inhibitory effects were assessed using standard assays, revealing promising results .
Antimicrobial Properties
Research has indicated that this compound may possess antimicrobial activity against various bacterial strains. For example, derivatives of this compound showed moderate antibacterial effects against Gram-negative bacteria like E. coli and S. aureus.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | E. coli | Moderate |
| This compound | S. aureus | Moderate |
Agricultural Applications
Pyrimidine derivatives are also explored for their potential use as herbicides or fungicides due to their ability to interfere with specific biochemical pathways in plants and fungi. The structural characteristics of this compound may enable it to act as a selective inhibitor of certain plant enzymes.
Case Study: Herbicidal Activity
- Preliminary studies suggest that compounds with similar structures can inhibit the growth of specific weed species while having minimal effects on crop plants.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy in various applications. Studies have shown that modifications to the ethoxy and nitro groups can significantly influence the biological activity of the compound.
Data Table: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Increased ethyl chain length | Enhanced antimicrobial activity |
| Substitution at position 6 | Improved anticancer effects |
Propriétés
Numéro CAS |
101935-53-9 |
|---|---|
Formule moléculaire |
C8H11N3O4 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
2,4-diethoxy-5-nitropyrimidine |
InChI |
InChI=1S/C8H11N3O4/c1-3-14-7-6(11(12)13)5-9-8(10-7)15-4-2/h5H,3-4H2,1-2H3 |
Clé InChI |
WCEIGOUJTJFAFL-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC=C1[N+](=O)[O-])OCC |
SMILES canonique |
CCOC1=NC(=NC=C1[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















